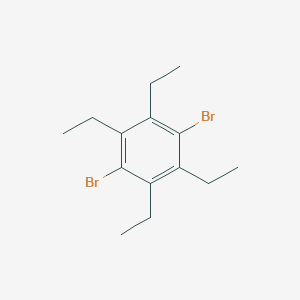
1,4-Dibromo-2,3,5,6-tetraethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,3,5,6-tetraethylbenzene is an organic compound with the molecular formula C14H20Br2. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by bromine atoms, and the hydrogen atoms at positions 2, 3, 5, and 6 are replaced by ethyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3,5,6-tetraethylbenzene can be synthesized through a multi-step process involving the bromination of 2,3,5,6-tetraethylbenzene. The bromination reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions: 1,4-Dibromo-2,3,5,6-tetraethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1,4-dimethoxy-2,3,5,6-tetraethylbenzene can be formed.
Oxidation Products: Oxidation of the ethyl groups can yield 1,4-dibromo-2,3,5,6-tetraethylbenzoic acid.
Reduction Products: Reduction of the bromine atoms results in 2,3,5,6-tetraethylbenzene.
科学的研究の応用
1,4-Dibromo-2,3,5,6-tetraethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of brominated organic compounds with potential biological activity.
Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-dibromo-2,3,5,6-tetraethylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethyl groups provide steric hindrance, affecting the compound’s overall shape and reactivity. The pathways involved in its reactions depend on the specific conditions and reagents used.
類似化合物との比較
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar structure but with methyl groups instead of ethyl groups.
1,4-Dibromo-2,3,5,6-tetrafluorobenzene: Fluorine atoms replace the ethyl groups, leading to different reactivity and properties.
1,4-Dibromo-2,3,5,6-tetrachlorobenzene: Chlorine atoms replace the ethyl groups, resulting in distinct chemical behavior.
Uniqueness: 1,4-Dibromo-2,3,5,6-tetraethylbenzene is unique due to the presence of ethyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable compound for studying the influence of alkyl groups on the reactivity of brominated benzenes.
特性
CAS番号 |
92299-38-2 |
|---|---|
分子式 |
C14H20Br2 |
分子量 |
348.12 g/mol |
IUPAC名 |
1,4-dibromo-2,3,5,6-tetraethylbenzene |
InChI |
InChI=1S/C14H20Br2/c1-5-9-10(6-2)14(16)12(8-4)11(7-3)13(9)15/h5-8H2,1-4H3 |
InChIキー |
PXKKPNPDUGLHHQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C(=C1Br)CC)CC)Br)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)


![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)



![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)

![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)
